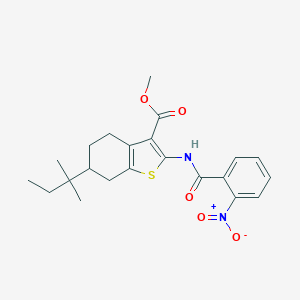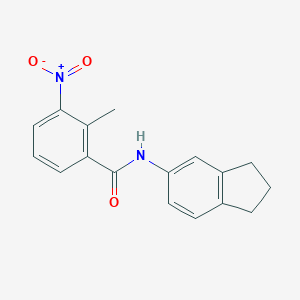![molecular formula C21H18BrF3N4OS B443700 3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B443700.png)
3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromine, sulfur, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products.
Substitution: Aminated or thiolated derivatives.
科学的研究の応用
3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
3-bromo-2-(methylsulfanyl)phenyl]methanol: Shares the bromine and methylsulfanyl groups but lacks the pyrazolo[1,5-a]pyrimidine core.
5-bromo-2-(methylsulfanyl)benzamide: Similar functional groups but different core structure.
Uniqueness
3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
特性
分子式 |
C21H18BrF3N4OS |
|---|---|
分子量 |
511.4g/mol |
IUPAC名 |
3-bromo-N-(2-methylsulfanylphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H18BrF3N4OS/c1-31-15-10-6-5-9-13(15)27-20(30)18-17(22)19-26-14(12-7-3-2-4-8-12)11-16(21(23,24)25)29(19)28-18/h2-10,14,16,26H,11H2,1H3,(H,27,30) |
InChIキー |
HDTSUYHLCBKYCF-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CC=C4)C(F)(F)F |
正規SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-Ethoxy-4-[(hydroxyimino)methyl]phenoxy}acetamide](/img/structure/B443617.png)



![3-chloro-N-{3-[({3-chloro-4-nitrobenzoyl}amino)methyl]benzyl}-4-nitrobenzamide](/img/structure/B443624.png)


![Isopropyl 2-[({4-nitrophenyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443629.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}benzyl)benzamide](/img/structure/B443632.png)
![3-{[3-oxo-3-(2,3,4,5,6-pentafluoroanilino)propyl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)propanamide](/img/structure/B443633.png)

![N-[2-nitro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B443638.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B443640.png)
